
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 4-position of the piperidine ring, and a carboxylic acid functional group at the 3-position. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The synthesis typically begins with the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom of the piperidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drugs. The addition of fluorine atoms can improve lipophilicity and bioavailability, making it a valuable building block in drug design.
Case Studies :
- Antiviral Agents : Research has indicated that derivatives of this compound exhibit promising antiviral properties, potentially leading to the development of new therapies for viral infections.
- Anticancer Drugs : Its derivatives have been explored for their efficacy against different cancer cell lines, contributing to the development of novel anticancer agents .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. The Boc group allows for selective deprotection under mild conditions, facilitating further functionalization.
Synthesis Examples :
- Piperidine Derivatives : The compound can be transformed into various piperidine derivatives that are crucial for synthesizing biologically active compounds.
- Fluorinated Amino Acids : Researchers have synthesized fluorinated amino acids using this compound as a precursor, which are valuable in peptide synthesis and drug development .
Material Science
Due to its unique chemical properties, this compound is also being investigated for applications in material science, particularly in the development of polymers and coatings that require enhanced chemical resistance and durability.
Wirkmechanismus
The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluoropiperidine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
Uniqueness: 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the fluorine atoms, which confer specific chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Biologische Aktivität
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid (CAS No. 1303974-65-3) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 265.25 g/mol
- CAS Number : 1303974-65-3
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:
Anticancer Activity
Research has shown that similar piperidine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have demonstrated:
- IC values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation.
- Selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Table 1: Anticancer Activity of Piperidine Derivatives
Compound Name | Cell Line | IC (μM) | Selectivity Index |
---|---|---|---|
This compound | MDA-MB-231 (TNBC) | 0.126 | High |
5-Fluorouracil | MDA-MB-231 | 11.73 | Low |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have shown inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis.
- Induction of apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to increased caspase activity.
Case Studies
- Study on MDA-MB-231 Cells : In a study involving the treatment of MDA-MB-231 triple-negative breast cancer cells with the compound, significant inhibition of cell growth was observed. The compound was found to induce apoptosis more effectively than traditional chemotherapeutics like 5-Fluorouracil.
- Metastasis Inhibition : Another study demonstrated that treatment with this compound significantly reduced lung metastasis in a mouse model inoculated with MDA-MB-231 cells. The results suggest that the compound may have potential as an anti-metastatic agent.
Eigenschaften
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVKTNKFKHQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303974-65-3 | |
Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.